

Section 1: Lacto-N-neohexaose (LNnH)

Functional Assays

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Compound of Interest

Compound Name: Lacto-N-neohexaose (LNnH)

Cat. No.: B15089275

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Application Notes

Introduction: **Lacto-N-neohexaose (LNnH)** is a complex human milk oligosaccharide (HMO) that plays a significant role in infant nutrition and development.[1][2][3] As a prebiotic, LNnH can selectively promote the growth of beneficial gut bacteria, contributing to a healthy gut microbiome. Furthermore, emerging research suggests that LNnH may have immunomodulatory properties. These application notes describe key functional assays to characterize the prebiotic and immunomodulatory effects of LNnH.

Key Functional Assays:

- **Prebiotic Activity Score Assay:** This assay quantitatively assesses the ability of LNnH to support the growth of probiotic bacterial strains while not supporting the growth of pathogenic strains.[4][5]
- **In Vitro Fermentation and Short-Chain Fatty Acid (SCFA) Analysis:** This method evaluates the fermentation of LNnH by gut microbiota and measures the production of beneficial metabolites like SCFAs.
- **Immunomodulatory Effects on Immune Cells:** This involves co-culturing immune cells (e.g., peripheral blood mononuclear cells - PBMCs) with LNnH to assess its impact on cytokine production and immune cell activation.

Experimental Protocols

Protocol 1: Prebiotic Activity Score Assay

Objective: To determine the prebiotic activity score of LNnH based on its differential growth support for probiotic and pathogenic bacteria.

Materials:

- LNnH (research grade)
- Probiotic bacterial strain (e.g., *Bifidobacterium longum*)
- Pathogenic bacterial strain (e.g., *Escherichia coli*)
- Appropriate bacterial growth media (e.g., MRS broth for *Bifidobacterium*, LB broth for *E. coli*)
- 96-well microplates
- Spectrophotometer (plate reader)

Procedure:

- **Prepare Media:** Prepare the respective growth media and supplement with either 1% glucose (positive control), no sugar (negative control), or 1% LNnH.
- **Inoculate Bacteria:** Inoculate the prepared media with the probiotic and pathogenic bacterial strains at a starting optical density (OD₆₀₀) of 0.05.
- **Incubate:** Incubate the 96-well plates under appropriate conditions (e.g., 37°C, anaerobic conditions for *Bifidobacterium*).
- **Measure Growth:** Measure the OD₆₀₀ at regular intervals (e.g., 0, 6, 12, 24, and 48 hours) to monitor bacterial growth.
- **Calculate Prebiotic Activity Score:** The prebiotic activity score (PAS) can be calculated using the following formula for each time point: $PAS = (OD_{\text{probiotic_LNnH}} - OD_{\text{probiotic_neg}}) - (OD_{\text{pathogen_LNnH}} - OD_{\text{pathogen_neg}})$

Data Presentation:

Time (hours)	Mean OD600 B. longum (LNnH)	Mean OD600 E. coli (LNnH)	Prebiotic Activity Score
0	0.05	0.05	0
12	0.45	0.10	0.35
24	0.80	0.15	0.65
48	0.85	0.18	0.67

Protocol 2: In Vitro Immune Modulation Assay

Objective: To assess the effect of LNnH on cytokine production by human PBMCs.

Materials:

- LNnH (endotoxin-free)
- Human Peripheral Blood Mononuclear Cells (PBMCs)
- RPMI-1640 medium supplemented with 10% FBS
- Lipopolysaccharide (LPS) as a positive control for immune stimulation
- ELISA kits for key cytokines (e.g., TNF- α , IL-10)

Procedure:

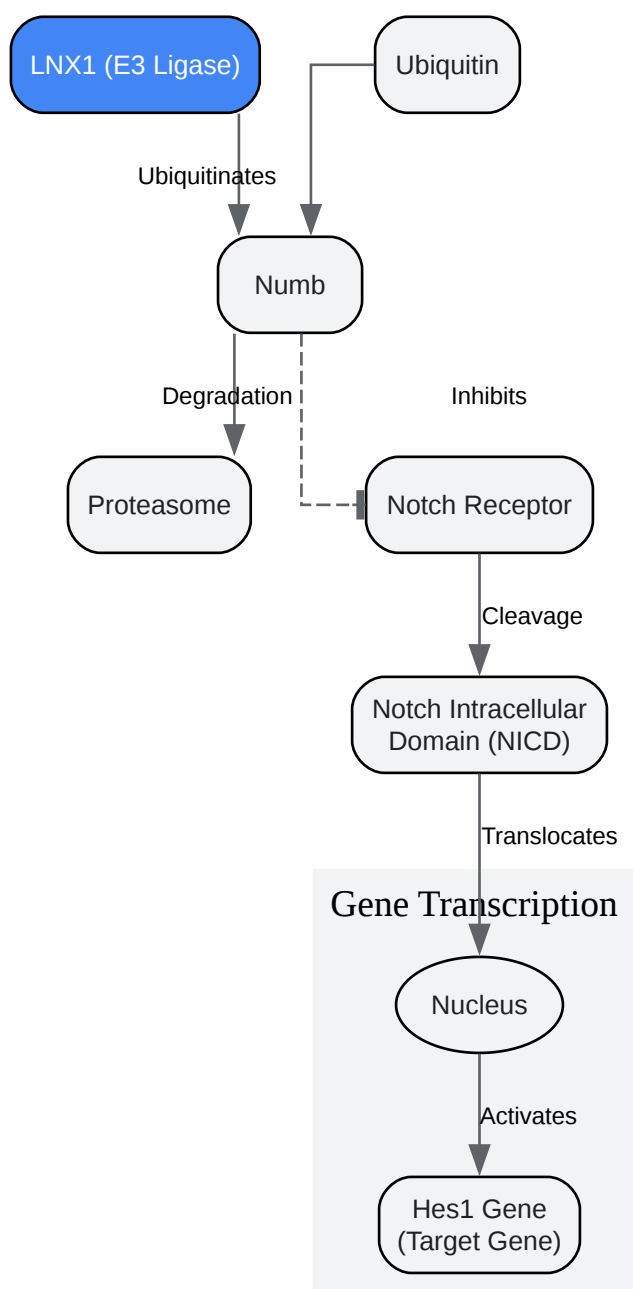
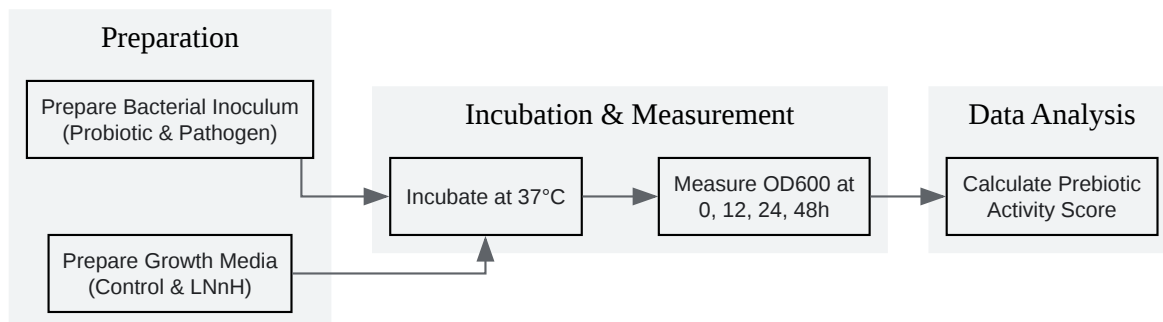
- Isolate PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
- Cell Culture: Plate PBMCs at a density of 1×10^6 cells/mL in a 24-well plate.
- Treatment: Treat the cells with different concentrations of LNnH (e.g., 10, 100, 1000 μ g/mL), a vehicle control, and LPS (100 ng/mL) as a positive control.
- Incubate: Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.
- Collect Supernatant: Centrifuge the plate and collect the cell culture supernatant.

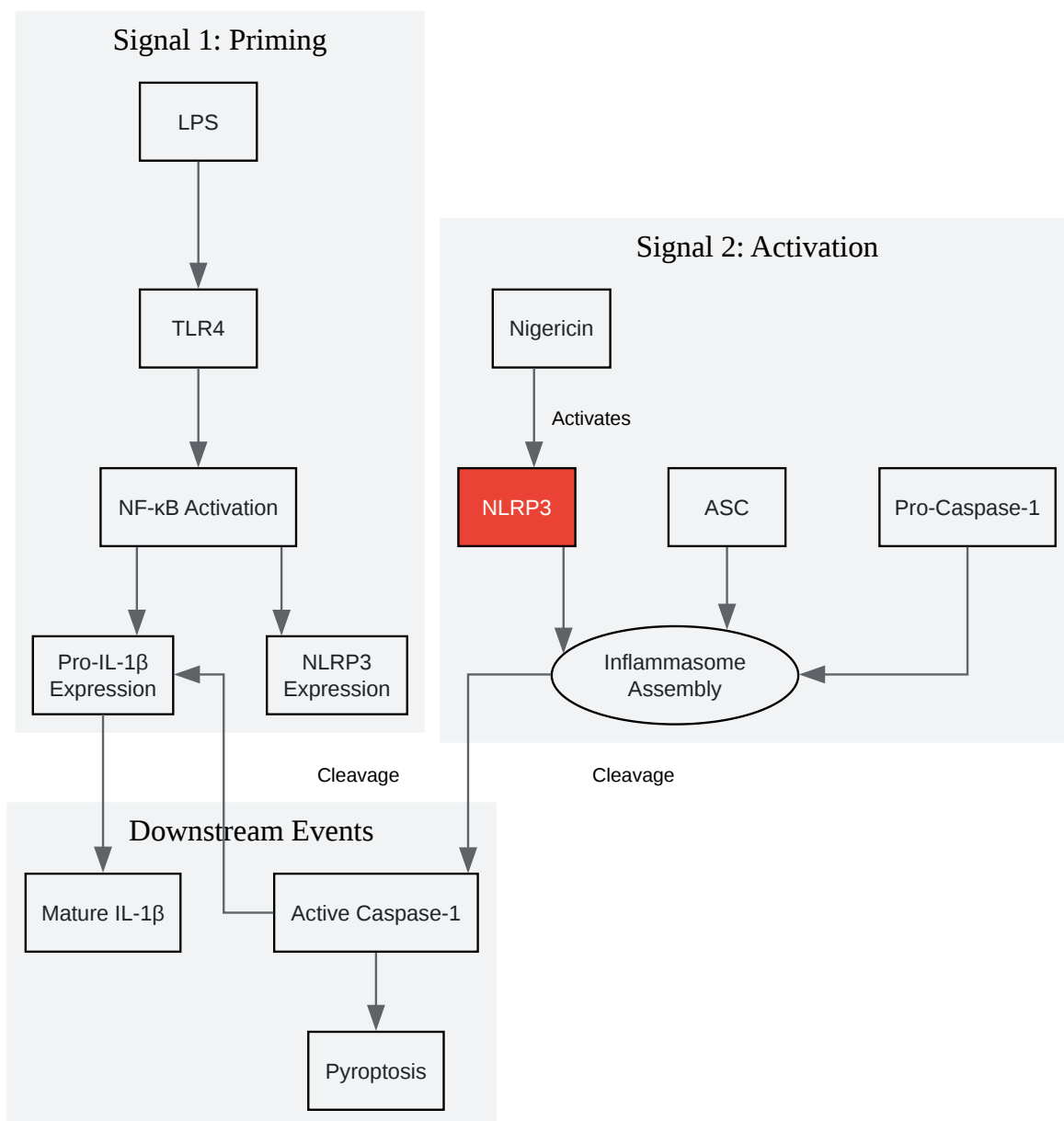
- Cytokine Measurement: Measure the concentration of TNF- α and IL-10 in the supernatant using ELISA kits according to the manufacturer's instructions.

Data Presentation:

Treatment	TNF- α (pg/mL)	IL-10 (pg/mL)
Vehicle Control	50	20
LNnH (10 μ g/mL)	65	45
LNnH (100 μ g/mL)	80	150
LNnH (1000 μ g/mL)	95	250
LPS (100 ng/mL)	1500	300

Visualizations





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